![molecular formula C7H10O4 B14251072 (4S,5R)-4,5-dihydroxy-4-[(1R)-1-hydroxyethyl]cyclopent-2-en-1-one CAS No. 249283-63-4](/img/structure/B14251072.png)
(4S,5R)-4,5-dihydroxy-4-[(1R)-1-hydroxyethyl]cyclopent-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S,5R)-4,5-dihydroxy-4-[(1R)-1-hydroxyethyl]cyclopent-2-en-1-one is a chiral organic compound with significant importance in various scientific fields. This compound features a cyclopentene ring with hydroxyl groups at the 4 and 5 positions and a hydroxyethyl group at the 4 position. Its unique structure makes it a valuable subject of study in organic chemistry, biochemistry, and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-4,5-dihydroxy-4-[(1R)-1-hydroxyethyl]cyclopent-2-en-1-one can be achieved through several synthetic routes. One common method involves the use of Diels-Alder reactions followed by selective hydroxylation. The reaction typically starts with a cyclopentadiene derivative and an appropriate dienophile under controlled temperature and pressure conditions. Subsequent hydroxylation steps are carried out using reagents such as osmium tetroxide or hydrogen peroxide in the presence of catalysts.
Industrial Production Methods
Industrial production of this compound often involves large-scale Diels-Alder reactions in continuous flow reactors. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity. Post-reaction purification processes, including crystallization and chromatography, are employed to isolate the desired product.
化学反応の分析
Types of Reactions
(4S,5R)-4,5-dihydroxy-4-[(1R)-1-hydroxyethyl]cyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form diols or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Thionyl chloride in the presence of pyridine or phosphorus tribromide in anhydrous conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of diols or alcohols.
Substitution: Formation of alkyl halides or other substituted derivatives.
科学的研究の応用
(4S,5R)-4,5-dihydroxy-4-[(1R)-1-hydroxyethyl]cyclopent-2-en-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (4S,5R)-4,5-dihydroxy-4-[(1R)-1-hydroxyethyl]cyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups enable it to form hydrogen bonds with enzymes and receptors, influencing their activity. It may also participate in redox reactions, contributing to its biological effects. The exact molecular targets and pathways are subjects of ongoing research.
類似化合物との比較
Similar Compounds
(4S,5R)-4,5-dihydroxy-4-[(1R)-1-hydroxyethyl]cyclopent-2-en-1-one: Unique due to its specific stereochemistry and functional groups.
Cyclopent-2-en-1-one derivatives: Similar in structure but may lack the specific hydroxyl and hydroxyethyl groups.
Cyclopentane diols: Similar in having hydroxyl groups but differ in the ring saturation and absence of the double bond.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
249283-63-4 |
|---|---|
分子式 |
C7H10O4 |
分子量 |
158.15 g/mol |
IUPAC名 |
(4S,5R)-4,5-dihydroxy-4-[(1R)-1-hydroxyethyl]cyclopent-2-en-1-one |
InChI |
InChI=1S/C7H10O4/c1-4(8)7(11)3-2-5(9)6(7)10/h2-4,6,8,10-11H,1H3/t4-,6+,7+/m1/s1 |
InChIキー |
NEVXRVUNMDEPDG-PIYBLCFFSA-N |
異性体SMILES |
C[C@H]([C@]1(C=CC(=O)[C@@H]1O)O)O |
正規SMILES |
CC(C1(C=CC(=O)C1O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



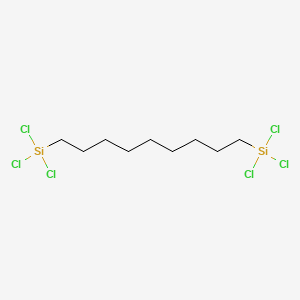
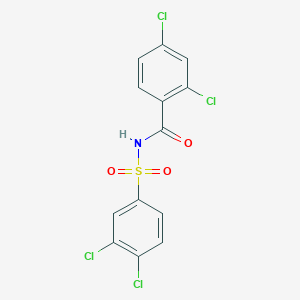
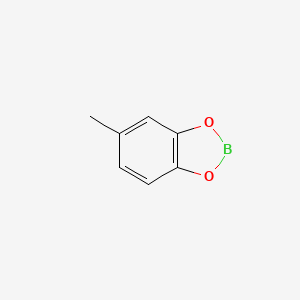
![2-[(E)-(3-Fluorophenyl)diazenyl]-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B14251009.png)
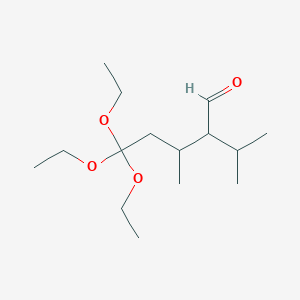
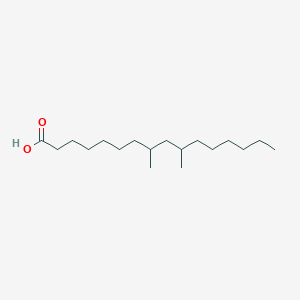
![N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-4-(trifluoromethoxy)aniline](/img/structure/B14251031.png)
![2-{[2-(Ethenyloxy)ethyl]amino}cyclohexa-2,5-diene-1,4-dione](/img/structure/B14251032.png)
![(1r,3r,4r)-3-Benzoyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14251039.png)
![N~1~,N~3~-Bis[4-(carbamoylsulfamoyl)phenyl]propanediamide](/img/structure/B14251050.png)

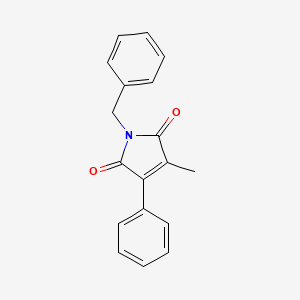
![1-[(2S,5R)-2,5-Dimethyl-4-(prop-2-en-1-yl)piperazin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B14251067.png)
